molecular formula C19H18N4OS2 B2592257 (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one CAS No. 433702-02-4

(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one

Cat. No.: B2592257
CAS No.: 433702-02-4
M. Wt: 382.5
InChI Key: FTVJASXSYXCCGL-JXAWBTAJSA-N
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Description

(Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one is a complex organic compound featuring a thiazolopyrimidine core fused with an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolopyrimidine Core: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.

    Ylidene Formation:

    Imidazolidinone Ring Construction: The final step involves the cyclization of the intermediate with a suitable isocyanate or carbodiimide to form the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thiazole ring, potentially leading to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities due to its structural features.

Industry

In industry, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its unique structure allows for the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores, such as 2-aminothiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities.

    Imidazolidinones: Compounds like 1,3-dimethyl-2-thioxoimidazolidin-4-one, which share the imidazolidinone ring and exhibit various pharmacological properties.

Uniqueness

What sets (Z)-5-(2,4-dimethyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-thioxoimidazolidin-4-one apart is the combination of these two moieties in a single molecule, providing a unique scaffold that can interact with multiple biological targets. This dual functionality enhances its potential as a versatile compound in drug discovery and development.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific fields.

Properties

IUPAC Name

(5Z)-5-(2,4-dimethyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-6-ylidene)-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-11-10-12(2)23-16(20-11)15(13-8-6-5-7-9-13)26-18(23)14-17(24)22(4)19(25)21(14)3/h5-10H,1-4H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVJASXSYXCCGL-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(SC(=C3C(=O)N(C(=S)N3C)C)N12)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C(S/C(=C\3/C(=O)N(C(=S)N3C)C)/N12)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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